1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one
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Overview
Description
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of an ethyl group at the 7th position and a nonan-1-one group at the 2nd position of the 9,10-dihydrophenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 9,10-dihydrophenanthrene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one
- 9,10-Dihydrophenanthrene derivatives
Uniqueness
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
61314-02-1 |
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Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)nonan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-9-10-25(26)22-14-16-24-21(18-22)13-12-20-17-19(4-2)11-15-23(20)24/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
BMRVBYYGUTZOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
Origin of Product |
United States |
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